molecular formula C23H28N6O B3006522 (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021226-25-4

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3006522
CAS No.: 1021226-25-4
M. Wt: 404.518
InChI Key: IZZVQYSLRFMEOC-UHFFFAOYSA-N
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Description

The compound “(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” features a piperazine core substituted with a tetrazole-methyl group and a 4-(tert-butyl)phenyl ketone moiety. Its structural components are critical for its physicochemical and biological properties:

  • Piperazine ring: Enhances solubility and serves as a flexible scaffold for drug-receptor interactions.
  • Tetrazole moiety: Acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability .
  • 4-(tert-butyl)phenyl group: A bulky, lipophilic substituent that may enhance membrane permeability and target binding through hydrophobic interactions.

Potential applications include antiproliferative or antimicrobial activities, as seen in structurally related piperazine-tetrazole hybrids .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-23(2,3)19-11-9-18(10-12-19)22(30)28-15-13-27(14-16-28)17-21-24-25-26-29(21)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVQYSLRFMEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Alkylation of piperazine: The tetrazole derivative is then alkylated with a suitable halomethyl compound to introduce the piperazine moiety.

    Coupling with tert-butylbenzene: The final step involves coupling the alkylated piperazine with tert-butylbenzene under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

Structure and Composition

The compound features a tert-butyl group , a phenyl ring , a piperazine moiety , and a tetrazole ring . Its molecular formula is C19_{19}H24_{24}N4_{4}O, indicating a complex structure that contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds containing tetrazole rings have shown promising antimicrobial properties. Studies indicate that derivatives similar to the target compound exhibit efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Antidepressant Properties : The piperazine component is known for its role in several antidepressant drugs. Research has suggested that modifications of piperazine derivatives can enhance their pharmacological profiles, potentially leading to new treatments for depression .
  • Anti-inflammatory Effects : Some studies have indicated that tetrazole derivatives can reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Material Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its unique chemical structure allows for functionalization, which can tailor polymer characteristics for specific applications .
  • Sensors : Research has explored the use of tetrazole derivatives in developing chemical sensors due to their ability to interact with various analytes. The incorporation of the target compound into sensor matrices could improve sensitivity and selectivity .

Chemical Intermediates

The compound acts as an intermediate in synthesizing other complex molecules, particularly in pharmaceutical chemistry. Its ability to undergo further reactions makes it valuable in creating diverse chemical entities used in drug development and other applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives, including those similar to the target compound. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the phenyl ring could enhance efficacy.

Case Study 2: Anti-inflammatory Properties

In vitro tests demonstrated that certain tetrazole-containing compounds reduced nitric oxide production in macrophages, indicating anti-inflammatory potential. The presence of the piperazine moiety was crucial for this activity, highlighting the importance of structural components in therapeutic efficacy.

Case Study 3: Polymer Development

Research into the use of this compound as a monomer in polymer synthesis revealed that it could form copolymers with enhanced thermal properties compared to traditional monomers. These materials showed promise for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interfere with biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to analogs with modifications in the aryl, piperazine, or tetrazole substituents (Table 1). Key differences influence solubility, binding affinity, and metabolic stability.

Table 1. Structural Comparison of Piperazine-Tetrazole Derivatives

Compound Name (Reference) Piperazine Substituent Aryl Group Tetrazole Substituent Key Structural Features
Target Compound (1-phenyl-1H-tetrazol-5-yl)methyl 4-(tert-butyl)phenyl Phenyl Bulky tert-butyl; phenyl-tetrazole linkage
1-(4-fluorophenyl)-1H-tetrazol-5-yl derivative [1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl Thiophen-2-yl 4-fluorophenyl Fluorine (electron-withdrawing); thienyl group
(4-benzylpiperazin-1-yl)[2-chloro-5-(1H-tetrazol-1-yl)phenyl]methanone Benzyl 2-chloro-5-(1H-tetrazol-1-yl)phenyl Benzyl Chlorine substituent; benzyl-piperazine
Trifluoromethyl-benzimidazole derivative Trifluoromethyl-phenyl Pyridin-2-yl Trifluoromethyl Trifluoromethyl groups; pyridine ring
Key Findings:

Chlorine in adds steric bulk and electronegativity, possibly enhancing halogen bonding with target proteins.

Bioisosteric Effects :

  • The tetrazole ring in all compounds serves as a carboxylic acid mimic, improving stability and reducing ionization at physiological pH .

Biological Activity :

  • Piperazine-tetrazole hybrids in exhibit antiproliferative activity, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition).
  • Thienyl and pyridinyl groups in may confer distinct binding modes due to their heteroaromatic properties.

Pharmacokinetic Considerations:
  • The tert-butyl group may prolong half-life by slowing hepatic metabolism but could increase plasma protein binding.
  • Thiophene in might elevate CYP450-mediated interactions compared to purely phenyl-based systems.

Biological Activity

The compound (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , also known as compound 1 , is a synthetic organic molecule with potential pharmacological applications. Its structure consists of a tert-butyl group, a tetrazole ring, and a piperazine moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C23H28N6O
  • Molecular Weight : 404.518 g/mol
  • IUPAC Name : (4-tert-butylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone

Synthesis

The synthesis of compound 1 typically involves several key steps:

  • Formation of the Tetrazole Ring : This is achieved by reacting phenylhydrazine with sodium azide in the presence of a catalyst.
  • Alkylation of Piperazine : The tetrazole derivative is alkylated with a halomethyl compound to introduce the piperazine moiety.
  • Coupling with Tert-butylbenzene : The final step involves coupling the alkylated piperazine with tert-butylbenzene to form the methanone linkage.

Anticancer Properties

Research indicates that compounds containing tetrazole rings exhibit significant anticancer activity. For instance, studies have shown that related tetrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specific derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including multidrug-resistant cells .

In a study involving 1,5-disubstituted tetrazoles, compounds similar to compound 1 were found to induce apoptosis in cancer cells through mitochondrial pathways, activating caspases involved in programmed cell death .

CompoundIC50 (nM)Cell Line
4l1.3–8.1HL-60
5b0.3–7.4Various

Antimicrobial Activity

The presence of the tetrazole ring in compound 1 may also confer antimicrobial properties. Tetrazoles are known for their ability to disrupt bacterial cell membranes and inhibit essential enzymes, making them candidates for antibiotic development .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of compound 1 could possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation . The mechanism may involve modulation of inflammatory cytokines and pathways.

Case Study 1: Antiproliferative Activity

In a comparative study of various tetrazole derivatives, compound 1 was evaluated alongside other structurally similar compounds for its antiproliferative activity against different human cancer cell lines. It exhibited promising results, particularly against leukemia and breast cancer cells.

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which related tetrazole compounds exert their anticancer effects. It was found that these compounds could effectively disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in treated cells .

Q & A

Q. What are the recommended synthetic pathways for preparing (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 1-phenyl-1H-tetrazole-5-carbaldehyde with piperazine derivatives under reductive amination conditions (e.g., NaBH(OAc)₃) to form the tetrazole-piperazine intermediate.
  • Step 2 : Coupling the intermediate with 4-(tert-butyl)benzoyl chloride via nucleophilic acyl substitution.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Techniques :
    • HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase acetonitrile/water (70:30) .
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, piperazine protons at 2.5–3.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro Screening :
    • Enzyme Inhibition : Assay against targets like kinases or GPCRs using fluorescence-based protocols (IC₅₀ determination) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
    • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :
    • Analog Synthesis : Modify substituents (e.g., tert-butyl to cyclohexyl, tetrazole to triazole) and assess bioactivity changes .
    • QSAR Modeling : Use molecular descriptors (logP, polar surface area) and machine learning (Random Forest) to predict activity trends .
    • Crystallography : X-ray diffraction to correlate conformational flexibility (e.g., piperazine ring puckering) with binding affinity .

Q. What strategies mitigate instability of the tetrazole moiety under physiological conditions?

  • Approaches :
    • Prodrug Design : Convert tetrazole to a protected amide (e.g., tert-butyl carbamate) for improved metabolic stability .
    • pH Optimization : Buffered formulations (pH 6–7) to prevent tetrazole ring opening .
    • Accelerated Stability Testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Protocols :
    • Molecular Docking : AutoDock Vina to simulate binding to homology-modeled receptors (e.g., 5-HT₂A) .
    • MD Simulations : GROMACS for 100 ns trajectories to assess ligand-receptor complex stability .
    • Free Energy Calculations : MM-PBSA to quantify binding energies of key residues .

Q. What environmental fate studies are relevant for this compound?

  • Experimental Design :
    • Photodegradation : Expose to UV light (254 nm) and analyze breakdown products via LC-MS .
    • Biodegradation : OECD 301D test with activated sludge to measure BOD/COD ratios .
    • Ecotoxicology : Daphnia magna acute toxicity assay (48-hour LC₅₀) .

Methodological Considerations

  • Contradictory Data : If SAR studies show conflicting bioactivity trends (e.g., tert-butyl enhances potency in one assay but reduces it in another), validate using orthogonal assays (SPR vs. functional cAMP assays) .
  • Theoretical Frameworks : Link research to receptor theory (e.g., two-state model for GPCR modulation) or chemical kinetics (Arrhenius equation for stability studies) .

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